5-Chloro-2-(4-fluorophenyl)-1,3-benzoxazole
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Overview
Description
5-Chloro-2-(4-fluorophenyl)-1,3-benzoxazole is an aromatic heterocyclic compound that belongs to the benzoxazole family This compound is characterized by the presence of a benzene ring fused with an oxazole ring, which contains a chlorine atom at the 5th position and a fluorophenyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-fluorophenyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 4-fluoroaniline with 5-chloro-2-hydroxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-fluorophenyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The benzoxazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: The compound and its derivatives have shown promising activities against various diseases, including cancer, bacterial infections, and inflammatory conditions. They are being investigated as potential drug candidates for their ability to interact with specific biological targets.
Materials Science: Benzoxazole derivatives are used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to their unique electronic properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide, owing to its ability to inhibit specific enzymes in pests or weeds.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-fluorophenyl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the derivative used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-1,3-benzoxazole: Lacks the chlorine substituent at the 5th position.
5-Chloro-1,3-benzoxazole: Lacks the fluorophenyl group at the 2nd position.
5-Chloro-2-phenyl-1,3-benzoxazole: Lacks the fluorine substituent on the phenyl group.
Uniqueness
5-Chloro-2-(4-fluorophenyl)-1,3-benzoxazole is unique due to the presence of both chlorine and fluorophenyl substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
5-chloro-2-(4-fluorophenyl)-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-9-3-6-12-11(7-9)16-13(17-12)8-1-4-10(15)5-2-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVWXKKGLRPBBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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